Fosfluconazole

説明

prodrug of fluconazole

See also: Fluconazole (has active moiety).

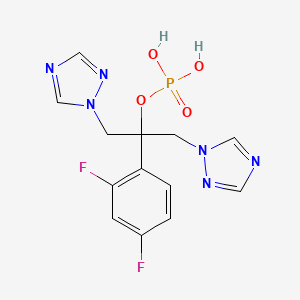

Structure

3D Structure

特性

IUPAC Name |

[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2N6O4P/c14-10-1-2-11(12(15)3-10)13(25-26(22,23)24,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9H,4-5H2,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJWNRRCRIGGIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2N6O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048601 | |

| Record name | Fosfluconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194798-83-9 | |

| Record name | Fosfluconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194798-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosfluconazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194798839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosfluconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSFLUCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JIJ299EWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Antifungal Activity of Fosfluconazole Against Candida Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal infections caused by Candida species represent a significant and growing challenge in clinical practice, particularly among immunocompromised patient populations. The development of effective and well-tolerated antifungal agents is paramount. Fosfluconazole is a phosphate ester prodrug of fluconazole, a widely used triazole antifungal.[1][2] Its formulation as a water-soluble prodrug allows for intravenous administration, achieving rapid and high plasma concentrations of the active agent, fluconazole.[1] This technical guide provides an in-depth overview of the in vitro antifungal activity of this compound against various Candida species. As the in vitro activity of this compound is directly attributable to its active form, fluconazole, this document will present susceptibility data and methodologies based on standardized testing of fluconazole. We will detail the mechanism of action, present quantitative susceptibility data in a comparative format, and describe the standardized experimental protocols for determining antifungal activity.

Mechanism of Action

The antifungal effect of this compound is initiated after its systemic administration and subsequent enzymatic conversion to its active form, fluconazole.

2.1 Bio-conversion of this compound Upon entering the bloodstream, this compound is rapidly and extensively hydrolyzed by endogenous phosphatases, cleaving the phosphate group to release fluconazole.[1] This efficient conversion ensures that therapeutic levels of the active drug are achieved quickly.

2.2 Inhibition of Ergosterol Biosynthesis Fluconazole, the active metabolite, exerts its antifungal activity by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway.[2] It is a highly selective inhibitor of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[1][3][4] This enzyme is responsible for the conversion of lanosterol to ergosterol, an essential sterol component that maintains the structural integrity and fluidity of the fungal cell membrane.[1][2] By inhibiting this step, fluconazole disrupts the synthesis of ergosterol, leading to the accumulation of toxic 14-α-methylated sterols.[3] This disruption alters membrane permeability and the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication, an effect that is primarily fungistatic against Candida species.[3][4]

Caption: Mechanism of this compound action against Candida species.

In Vitro Susceptibility Data

The in vitro activity of this compound is represented by the Minimum Inhibitory Concentrations (MICs) of fluconazole. The data presented below are compiled from large-scale surveillance studies and clinical trials, determined using the standardized broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI).

Table 1: Fluconazole In Vitro Activity Against Common Candida Species

| Candida Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

|---|---|---|---|---|---|

| C. albicans | 13,338 | ≤0.25 - ≥64 | 0.5 | 1 | [5] |

| C. glabrata | 2,860 | ≤0.25 - ≥256 | 8 | 16 - 32 | [6][7] |

| C. parapsilosis | 1,600+ | ≤0.25 - 16 | 1 | 2 | [5][6] |

| C. tropicalis | 1,000+ | ≤0.25 - ≥64 | 1 | 4 | [5][6] |

| C. krusei | 500+ | 4 - ≥64 | 16 | 64 |[5] |

Table 2: CLSI Interpretive Breakpoints for Fluconazole Against Candida Species (M27-S4)

| MIC (µg/mL) | Interpretation | Corresponding Disk Diffusion Zone (mm) |

|---|---|---|

| ≤ 2 | Susceptible (S) | ≥ 17 |

| 4 | Susceptible-Dose Dependent (SDD) | 14 - 16 |

| ≥ 8 | Resistant (R) | ≤ 13 |

Note: Breakpoints can vary by species. For C. glabrata, an MIC of ≤32 µg/mL is considered SDD. C. krusei is considered intrinsically resistant to fluconazole.[8]

Experimental Protocols: CLSI Broth Microdilution Method

The definitive method for determining the in vitro susceptibility of Candida species to antifungal agents is the broth microdilution assay as described in the CLSI document M27.[9][10] This reference method provides a standardized and reproducible means of determining MICs.

4.1 Principle This quantitative method involves challenging a standardized inoculum of a yeast isolate with serial twofold dilutions of an antifungal agent in a standard synthetic medium. The MIC is defined as the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50%) compared to a drug-free control after a specified incubation period.[6]

4.2 Key Methodological Steps

-

Preparation of Antifungal Agent:

-

Fluconazole is dissolved in a suitable solvent (e.g., water) to create a stock solution.

-

Serial twofold dilutions are prepared in 96-well microtiter plates using RPMI 1640 medium, buffered with MOPS to a pH of 7.0, and containing 0.2% glucose.[11] The final drug concentrations typically range from 0.12 to 64 µg/mL or higher.[5][11]

-

-

Inoculum Preparation:

-

Yeast colonies are selected from a 24-hour-old culture on a non-selective agar plate (e.g., Sabouraud Dextrose Agar).

-

The colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard.

-

This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration in the microtiter wells of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[11]

-

-

Inoculation and Incubation:

-

Each well of the microtiter plate, containing 100 µL of the diluted antifungal agent, is inoculated with 100 µL of the standardized yeast suspension.[11]

-

A growth control well (drug-free) and a sterility control well (uninoculated medium) are included.

-

The plates are incubated at 35°C for 24 hours.[9] For certain species or agents, a 48-hour reading may also be performed.[11]

-

-

MIC Endpoint Determination:

-

Following incubation, the plates are read either visually or using a spectrophotometer.

-

The MIC is determined as the lowest drug concentration at which there is a prominent (≥50%) reduction in turbidity compared to the growth control well.

-

Caption: Standardized workflow for CLSI M27 broth microdilution testing.

Conclusion

This compound, through its active form fluconazole, demonstrates potent in vitro activity against a broad range of clinically relevant Candida species, most notably Candida albicans, C. parapsilosis, and C. tropicalis. Its mechanism of action, the targeted inhibition of ergosterol synthesis, is well-established.[1][2][4] However, the emergence of species with reduced susceptibility, such as C. glabrata, and intrinsic resistance, as seen in C. krusei, underscores the critical importance of accurate and standardized susceptibility testing.[5][7] The CLSI broth microdilution method provides the reference standard for generating reliable MIC data, which is essential for guiding clinical decisions, monitoring resistance trends, and advancing the development of new antifungal therapies. This guide provides the foundational technical details required for researchers and drug development professionals working in the field of medical mycology.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. unmc.edu [unmc.edu]

- 9. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of 24-Hour and 48-Hour Voriconazole MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories: Results Obtained with 2,162 Clinical Isolates of Candida spp. and Other Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Soluble Antifungal: An In-depth Guide to the Early Research and Discovery of Fosfluconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfluconazole, a phosphate ester prodrug of the widely used triazole antifungal agent fluconazole, was developed to address the solubility limitations of its parent compound, thereby enabling a more convenient intravenous administration. This technical guide delves into the early research and discovery of this compound, detailing its rationale, synthesis, mechanism of action, preclinical and clinical findings. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols are provided. Visualizations of the mechanism of action, and synthetic pathways are included to facilitate a comprehensive understanding of this important development in antifungal therapy.

Introduction: The Need for a Water-Soluble Fluconazole

Fluconazole, a cornerstone in the treatment of systemic fungal infections, exhibits broad-spectrum activity and a favorable safety profile.[1] However, its relatively low water solubility presented challenges for its intravenous formulation, often requiring large infusion volumes. This limitation was particularly concerning for fluid-restricted patients.[2] This clinical need spurred the development of a water-soluble prodrug that could be administered in a smaller volume and would rapidly convert to the active fluconazole in vivo. The research, spearheaded by Pfizer, focused on creating a phosphate ester of fluconazole, leading to the discovery of this compound.[3]

Mechanism of Action: From Prodrug to Active Antifungal

This compound itself possesses significantly less intrinsic antifungal activity compared to fluconazole. Its therapeutic effect is dependent on its in vivo conversion to the active parent drug.[2]

Enzymatic Conversion

Upon intravenous administration, this compound is rapidly and extensively hydrolyzed by endogenous alkaline phosphatases present in the bloodstream.[4][5] This enzymatic cleavage of the phosphate ester bond releases fluconazole and inorganic phosphate.[4]

Inhibition of Fungal Ergosterol Biosynthesis

The liberated fluconazole then exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[3][5] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole increases fungal cell membrane permeability, leading to the leakage of essential cellular contents and ultimately, fungal cell death.[5]

Synthesis of this compound

The synthesis of this compound involves the phosphorylation of the tertiary hydroxyl group of fluconazole. Several synthetic routes have been described in the patent literature, with a common strategy involving the use of a phosphorylating agent followed by deprotection.

General Synthetic Pathway

A representative synthesis involves the reaction of fluconazole with a protected phosphorylating agent, such as dibenzyl phosphoryl chloride, in the presence of a base. The resulting protected phosphate ester is then deprotected, typically via catalytic hydrogenation, to yield this compound.

Detailed Experimental Protocol (Exemplary)

The following protocol is a representative example based on procedures outlined in the patent literature.

Step 1: Synthesis of Dibenzyl 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)-2-propyl phosphate

To a solution of fluconazole in a suitable anhydrous solvent (e.g., dichloromethane), a base (e.g., pyridine or N-methylimidazole) is added and the mixture is cooled. A phosphorylating agent, such as dibenzyl phosphoryl chloride, is then added dropwise. The reaction is stirred at a controlled temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with aqueous solutions to remove excess reagents and the organic layer is dried and concentrated to yield the protected phosphate ester, which may be purified by crystallization.

Step 2: Synthesis of 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)-2-propyl dihydrogen phosphate (this compound)

The protected phosphate ester is dissolved in a suitable solvent (e.g., ethanol or an aqueous solution of sodium hydroxide). A palladium on carbon catalyst is added, and the mixture is subjected to hydrogenation at room temperature under pressure until the deprotection is complete. The catalyst is removed by filtration, and the filtrate is acidified with an acid (e.g., sulfuric acid) to precipitate this compound. The product is then collected by filtration, washed, and dried.[4]

Preclinical Research

In Vitro Antifungal Activity

As a prodrug, this compound exhibits significantly lower in vitro antifungal activity compared to fluconazole. The minimum inhibitory concentrations (MICs) of this compound are considerably higher than those of fluconazole against various Candida species. This is expected, as the in vitro assays lack the necessary phosphatases for efficient conversion to the active drug.

Table 1: Comparative In Vitro Activity of this compound and Fluconazole

| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Candida albicans | >64 | 0.25 - 2 |

| Candida glabrata | >64 | 4 - 32 |

| Candida parapsilosis | >64 | 0.5 - 4 |

| Candida tropicalis | >64 | 1 - 8 |

| Candida krusei | >64 | 16 - 64 |

Note: MIC values are representative ranges and can vary depending on the specific isolate and testing methodology.

Animal Models of Systemic Candidiasis

In vivo studies in animal models, such as murine models of systemic candidiasis, are crucial for demonstrating the efficacy of a prodrug. While specific efficacy data for this compound in these models is not extensively published in publicly available literature, the efficacy of fluconazole is well-established. In a murine model of systemic candidiasis, the 50% effective dose (ED50) of fluconazole administered intraperitoneally was determined to be 4.56 mg/kg.[3][4] The successful clinical development of this compound implies that it demonstrated comparable in vivo efficacy to fluconazole in preclinical models after intravenous administration.

Experimental Protocol: Murine Model of Systemic Candidiasis

-

Animal Model: Immunocompetent or neutropenic mice are commonly used.

-

Infection: Mice are infected intravenously with a standardized inoculum of a clinical isolate of Candida albicans.

-

Treatment: At a specified time post-infection, animals are treated with intravenous injections of this compound, fluconazole, or a vehicle control.

-

Endpoint: The primary endpoint is typically the fungal burden in target organs (e.g., kidneys), which are harvested, homogenized, and plated for colony-forming unit (CFU) enumeration. Survival studies can also be conducted.

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies in animal models such as rats and dogs are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new drug candidate. Studies in rats and dogs would have been conducted to demonstrate the rapid and complete conversion of this compound to fluconazole, and to characterize the pharmacokinetic profile of the liberated fluconazole. These studies are critical for dose selection in first-in-human clinical trials. While detailed data from these preclinical studies are often proprietary, the successful clinical translation indicates favorable pharmacokinetic properties.

Early Clinical Research: Phase 1 Studies

Phase 1 clinical trials are designed to assess the safety, tolerability, and pharmacokinetics of a new drug in healthy volunteers.

Study Design and Methodology

A representative Phase 1 study was a randomized, double-blind, two-period crossover study in healthy male volunteers. Participants received either intravenous this compound or intravenous fluconazole. Blood and urine samples were collected at frequent intervals to determine the plasma concentrations of this compound and fluconazole.

Experimental Protocol: Phase 1 Clinical Trial

-

Participants: Healthy adult volunteers meeting specific inclusion and exclusion criteria.

-

Study Design: A randomized, crossover design is often employed to minimize inter-subject variability.

-

Dosing: Single or multiple ascending doses of intravenous this compound are administered. A control group receives intravenous fluconazole.

-

Pharmacokinetic Sampling: Serial blood samples are collected over a defined period (e.g., 24-72 hours) after drug administration. Urine is also collected to assess renal excretion.

-

Bioanalysis: Plasma and urine concentrations of this compound and fluconazole are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Pharmacokinetic Analysis: Key pharmacokinetic parameters are calculated, including maximum plasma concentration (Cmax), time to maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).

Pharmacokinetic Findings

The Phase 1 studies demonstrated that this compound is rapidly and almost completely converted to fluconazole in vivo. The bioavailability of fluconazole from this compound was high, and the pharmacokinetic profile of the liberated fluconazole was comparable to that of directly administered intravenous fluconazole.

Table 2: Key Pharmacokinetic Parameters of this compound and Fluconazole in Healthy Volunteers (Single Dose)

| Parameter | This compound | Fluconazole (from this compound) | Fluconazole (IV) |

| Cmax (µg/mL) | Rapidly declines | Dose-dependent | Dose-dependent |

| Tmax (hr) | < 0.5 | ~1-2 | ~1 |

| AUC (µg*hr/mL) | Low | Dose-proportional | Dose-proportional |

| t1/2 (hr) | Short (< 1) | ~30 | ~30 |

| Urinary Excretion (% of dose) | < 1% as unchanged drug | > 80% as fluconazole | > 80% as fluconazole |

Data are approximations based on published clinical trial results.

Conclusion

The early research and discovery of this compound represent a successful example of rational drug design to overcome a formulation challenge. By creating a water-soluble phosphate ester prodrug, researchers at Pfizer developed a more convenient intravenous formulation of the essential antifungal agent, fluconazole. The preclinical and early clinical studies confirmed the rapid and efficient in vivo conversion of this compound to fluconazole, resulting in a pharmacokinetic profile of the active moiety that is comparable to direct intravenous administration of fluconazole. This foundational research paved the way for the clinical use of this compound in the treatment of serious systemic fungal infections.

References

- 1. In vitro activities of caspofungin compared with those of fluconazole and itraconazole against 3,959 clinical isolates of Candida spp., including 157 fluconazole-resistant isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103864844A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. CN102439018A - this compound derivatives, synthesis, and use in long acting formulations - Google Patents [patents.google.com]

"molecular structure and chemical properties of Fosfluconazole"

An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Fosfluconazole

Introduction

This compound is a synthetically derived triazole antifungal agent.[1][2] It functions as a water-soluble phosphate prodrug of fluconazole, designed to overcome the limited aqueous solubility of the parent drug.[1][3][4] This key modification allows for the administration of fluconazole in a smaller intravenous volume, a significant advantage in clinical settings, particularly for critically ill patients where fluid management is crucial.[3][5][6][7] Following administration, this compound is rapidly and almost completely converted to its active form, fluconazole, by endogenous alkaline phosphatases in the blood and tissues.[4][6][8] This guide provides a detailed examination of the molecular structure, physicochemical properties, and relevant experimental methodologies pertaining to this compound for researchers and drug development professionals.

Molecular Structure and Identification

This compound is structurally characterized by a central propan-2-ol backbone, substituted with a 2,4-difluorophenyl group and two 1H-1,2,4-triazol-1-yl)methyl moieties. The critical feature is the phosphate ester group attached to the tertiary alcohol, which imparts its water-soluble prodrug characteristics.[4][9]

Systematic IUPAC Name: {[2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-yl]oxy}phosphonic acid[4]

Other Names:

-

2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propyl dihydrogen phosphate[9]

-

Fluconazole Dihydrogen Phosphate Ester[10]

Table 1: Molecular Identifiers

| Identifier | Value |

| Molecular Formula | C₁₃H₁₃F₂N₆O₄P[1][10] |

| Molecular Weight | 386.25 g/mol [1][10] |

| CAS Number | 194798-83-9[1][9] |

| PubChem CID | 214356[2] |

| SMILES | c1cc(c(cc1F)F)C(Cn2cncn2)(Cn3cncn3)OP(=O)(O)O[10] |

| InChIKey | GHJWNRRCRIGGIO-UHFFFAOYSA-N[4][10] |

This compound is an achiral molecule.[10]

Physicochemical Properties

The addition of the phosphate group dramatically alters the physicochemical properties of the fluconazole molecule, most notably its solubility.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Melting Point | 223-224 °C | [9][11] |

| Boiling Point | 701.5 ± 70.0 °C (Predicted) | [11] |

| Density | 1.70 ± 0.1 g/cm³ (Predicted) | [11] |

| pKa | 1.44 ± 0.10 (Predicted) | [11] |

| Appearance | White to off-white solid powder | [9][11] |

| Solubility | Water: Highly soluble (>100 mg/mL)[5] DMSO: 19 mg/mL[1] or 6.2 mg/mL[11] |

Mechanism of Action and Metabolism

This compound itself is biologically inactive. Its therapeutic effect is entirely dependent on its in vivo conversion to fluconazole.

Bioactivation Pathway

Upon intravenous administration, this compound is rapidly hydrolyzed by endogenous alkaline phosphatases. This enzymatic action cleaves the phosphate ester bond, releasing the active fluconazole molecule and an inorganic phosphate ion.[4][8] This conversion is highly efficient, with studies showing that this compound is almost completely converted to fluconazole in the body.[5]

Caption: Bioactivation of this compound and Mechanism of Action of Fluconazole.

Pharmacological Action of Fluconazole

Once formed, fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[8][12][13] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol for maintaining the integrity of the fungal cell membrane.[8][12] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which ultimately disrupts the fungal cell membrane structure and function, leading to the inhibition of fungal growth and cell death.[8][12]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its rapid conversion to fluconazole.

Table 3: Key Pharmacokinetic Parameters

| Parameter | Finding |

| Bioavailability of Fluconazole | The bioavailability of fluconazole from this compound is approximately 96.8% (90% CI: 94.5, 99.2).[5][14] |

| Excretion of this compound | Less than 1% of the administered this compound dose is excreted unchanged in the urine.[5][14] |

| Excretion of Fluconazole | The majority of the dose (approx. 85.6%) is eliminated in the urine as fluconazole.[5][14] |

| Conversion Rate | The estimated conversion rate constant from this compound to fluconazole is 2.05/h in critically ill patients.[7] |

Multiple administration studies have shown that a 1000 mg dose of this compound produces systemic exposure to fluconazole equivalent to an 800 mg dose of fluconazole.[5][14]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the phosphorylation of fluconazole. A detailed process development route has been published.[15]

Example Protocol Outline:

-

Phosphitylation: 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (fluconazole) is reacted with a phosphitylating agent, such as dibenzyl diisopropyl phosphoramidite, in the presence of a catalyst like 1H-tetrazole in a suitable solvent (e.g., methylene chloride) at room temperature.[16]

-

Oxidation: The resulting phosphite triester intermediate is then oxidized to the corresponding phosphate triester.

-

Deprotection (Hydrogenolysis): The benzyl protecting groups on the phosphate are removed via catalytic hydrogenation. This is typically achieved using a palladium-on-carbon catalyst in the presence of sodium hydroxide and water, under a hydrogen atmosphere.[16]

-

Isolation: The final product, this compound, is then isolated from the reaction mixture, often involving filtration to remove the catalyst, followed by purification steps such as crystallization.[16][17]

Analysis of this compound and Related Impurities by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound and quantifying any related substances.[18]

Methodology Outline:

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound reference standard (e.g., 1.0 mg/mL) by dissolving a precisely weighed amount in a suitable solvent mixture, such as methanol:water (1:2, v/v).[18]

-

Prepare stock solutions of known impurities (e.g., Impurity A: fluconazole) in the same manner.[18]

-

Prepare sample solutions from the pharmaceutical product using the same diluent.

-

Filter all solutions through a 0.45 µm filter before injection.[18]

-

-

Chromatographic Conditions (Example):

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., potassium phosphate monobasic) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at wavelengths of 210 nm and 260 nm.[18]

-

Injection Volume: 5.0 µL.[18]

-

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for this compound and its impurities.[18]

Caption: General Experimental Workflow for HPLC Analysis of this compound.

In Vivo Pharmacokinetic Study Protocol

The following outlines a typical design for a clinical study to assess the pharmacokinetics of this compound.

Study Design Outline:

-

Subject Recruitment: Healthy male volunteers are recruited after providing written informed consent and passing a medical examination.[5]

-

Study Structure: A randomized, open-label or double-blind, crossover or parallel group study design may be used.[5][14]

-

Dosing: Subjects receive intravenous this compound, often as a bolus injection over a short period (e.g., 2 minutes). Dosing regimens may include single doses, multiple daily doses, or loading doses followed by maintenance doses.[5][14]

-

Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration.

-

Plasma Analysis: Plasma is separated from the blood samples and analyzed for concentrations of both this compound and fluconazole using a validated bioanalytical method (e.g., LC-MS/MS).

-

Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using noncompartmental methods to determine key parameters such as Cmax, AUC, half-life (t½), and bioavailability.[5]

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | C13H13F2N6O4P | CID 214356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Pharmacokinetics of this compound and fluconazole following multiple intravenous administration of this compound in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Population pharmacokinetics of fluconazole after administration of this compound and fluconazole in critically ill patients [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Fluconazole [drugfuture.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. This compound CAS#: 194798-83-9 [m.chemicalbook.com]

- 12. What is this compound used for? [synapse.patsnap.com]

- 13. mdpi.com [mdpi.com]

- 14. Pharmacokinetics of this compound and fluconazole following multiple intravenous administration of this compound in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. newdrugapprovals.org [newdrugapprovals.org]

- 17. CN103864844A - Preparation method of this compound - Google Patents [patents.google.com]

- 18. journals.indexcopernicus.com [journals.indexcopernicus.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies Using Fosfluconazole in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Fosfluconazole is a phosphate prodrug of fluconazole, a broad-spectrum triazole antifungal agent. Its enhanced water solubility makes it a promising candidate for intravenous administration, particularly in clinical scenarios where a smaller infusion volume is desirable. These application notes provide detailed protocols for the in vivo evaluation of this compound in animal models, focusing on pharmacokinetic (PK) and efficacy studies. The protocols are designed to be adaptable for various research needs, from basic research to preclinical drug development.

1. General Considerations for Animal Studies

-

Animal Models: The choice of animal model is critical and depends on the research question. Mice (e.g., BALB/c, C57BL/6) and rats (e.g., Sprague-Dawley, Wistar) are commonly used for fungal infection models.[1][2] For studies involving immunosuppression, specific strains or chemical-induced neutropenia can be employed.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Housing and Husbandry: Animals should be housed in a controlled environment with regulated temperature, humidity, and light-dark cycles. They should have free access to food and water.

2. Pharmacokinetic Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound and its conversion to the active compound, fluconazole.

2.1. Experimental Protocol: Pharmacokinetic Profiling of this compound in Rats

This protocol is adapted from a study evaluating this compound in peritoneal dialysis rats and can be modified for other rodent models.[3]

-

Animals: Male Wistar rats (250-300g).

-

Housing: As described in section 1.

-

Groups:

-

Group 1: Intravenous (IV) administration of this compound.

-

Group 2: Intraperitoneal (IP) administration of this compound.

-

-

Drug Formulation and Administration:

-

Formulation: this compound can be dissolved in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The solution should be prepared fresh on the day of the experiment.

-

Dose: A suitable starting dose should be determined from preliminary studies.

-

Administration:

-

IV: Administer via the tail vein.

-

IP: Administer into the peritoneal cavity.

-

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-administration.

-

Collect blood in tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Centrifuge the blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Bioanalytical Method:

-

Develop and validate a sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the simultaneous quantification of this compound and fluconazole in plasma.

-

-

Data Analysis:

-

Calculate pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t1/2) for both this compound and fluconazole using non-compartmental analysis.

-

2.2. Quantitative Data Presentation

The following tables present hypothetical pharmacokinetic data for this compound and its active metabolite, fluconazole, in rats after intravenous administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats (IV Administration)

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | µg/mL | 150.2 ± 25.8 |

| Tmax | h | 0.08 (5 min) |

| AUC (0-t) | µg*h/mL | 185.6 ± 32.1 |

| Elimination Half-life (t1/2) | h | 1.5 ± 0.3 |

Table 2: Pharmacokinetic Parameters of Fluconazole (from this compound) in Rats (IV Administration)

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | µg/mL | 25.4 ± 4.7 |

| Tmax | h | 2.0 |

| AUC (0-t) | µg*h/mL | 350.8 ± 55.9 |

| Elimination Half-life (t1/2) | h | 10.2 ± 1.8 |

3. Efficacy Studies

Efficacy studies are designed to evaluate the in vivo antifungal activity of this compound against specific fungal pathogens. The following protocols are based on established models for fluconazole and can be adapted for this compound.

3.1. Experimental Protocol: Murine Model of Systemic Candidiasis

This model is widely used to assess the efficacy of antifungal agents against disseminated Candida albicans infection.[2][4]

-

Animals: Female BALB/c mice (6-8 weeks old).

-

Fungal Strain: Candida albicans (e.g., SC5314).

-

Inoculum Preparation:

-

Culture C. albicans on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

-

Harvest yeast cells and wash twice with sterile saline.

-

Adjust the cell suspension to the desired concentration (e.g., 1 x 10^6 CFU/mL) using a hemocytometer.

-

-

Infection:

-

Inject 0.1 mL of the fungal suspension (1 x 10^5 CFU) intravenously via the lateral tail vein.

-

-

Treatment:

-

Initiate treatment with this compound (formulated as described in 2.1) at a specified time post-infection (e.g., 2 hours).

-

Administer the drug via a suitable route (e.g., IV or IP) once or twice daily for a defined period (e.g., 3-7 days).

-

Include a vehicle control group and a positive control group (e.g., fluconazole).

-

-

Endpoint Evaluation:

-

Fungal Burden: At the end of the treatment period, euthanize the mice and aseptically remove target organs (e.g., kidneys, brain).

-

Homogenize the organs in sterile saline.

-

Perform serial dilutions of the homogenates and plate on SDA.

-

Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFU).

-

Express the results as log10 CFU per gram of tissue.

-

Survival: Monitor the mice daily for a predetermined period (e.g., 21 days) and record mortality.

-

-

Data Analysis:

-

Compare the fungal burden in the treated groups to the control group using appropriate statistical tests (e.g., t-test or ANOVA).

-

Analyze survival data using Kaplan-Meier survival curves and the log-rank test.

-

3.2. Experimental Protocol: Murine Model of Cryptococcal Meningitis

This model is used to evaluate the efficacy of antifungal agents in treating central nervous system (CNS) infections caused by Cryptococcus neoformans.[5][6]

-

Animals: Male BALB/c mice (6-8 weeks old).

-

Fungal Strain: Cryptococcus neoformans (e.g., H99).

-

Inoculum Preparation:

-

Culture C. neoformans in Sabouraud Dextrose Broth for 48 hours at 30°C with shaking.

-

Wash the cells with sterile saline and adjust to the desired concentration (e.g., 2 x 10^5 CFU/mL).

-

-

Infection:

-

Anesthetize the mice and infect via intranasal instillation of 50 µL of the fungal suspension (1 x 10^4 CFU).

-

-

Treatment:

-

Begin treatment with this compound at a specified time post-infection (e.g., 24 hours).

-

Administer the drug daily for a defined period (e.g., 10 days).

-

Include vehicle and positive control groups.

-

-

Endpoint Evaluation:

-

Brain Fungal Burden: At the end of the study, euthanize the mice, and aseptically remove the brain.

-

Homogenize the brain tissue and determine the fungal burden as described in 3.1.

-

Survival: Monitor and record survival as described in 3.1.

-

-

Data Analysis:

-

Analyze fungal burden and survival data as described in 3.1.

-

3.3. Quantitative Data Presentation

The following tables show example efficacy data for a hypothetical study of this compound in a murine systemic candidiasis model.

Table 3: Kidney Fungal Burden in a Murine Systemic Candidiasis Model

| Treatment Group | Dose (mg/kg) | Mean log10 CFU/g Kidney (± SD) |

| Vehicle Control | - | 6.8 ± 0.5 |

| This compound | 10 | 4.2 ± 0.7 |

| This compound | 20 | 3.1 ± 0.4 |

| Fluconazole (Control) | 10 | 4.5 ± 0.6 |

| p < 0.05 compared to vehicle control |

Table 4: Survival in a Murine Systemic Candidiasis Model

| Treatment Group | Dose (mg/kg) | Median Survival (days) | % Survival at Day 21 |

| Vehicle Control | - | 8 | 0 |

| This compound | 10 | 18 | 60 |

| This compound | 20 | >21 | 80 |

| Fluconazole (Control) | 10 | 16 | 50 |

| p < 0.05 compared to vehicle control |

4. Mandatory Visualizations

Caption: this compound is converted to the active drug, fluconazole, in vivo.

Caption: Workflow for a typical pharmacokinetic study of this compound.

Caption: Workflow for an in vivo efficacy study of this compound.

5. Toxicology Studies

Prior to extensive efficacy studies, preliminary toxicology assessments are crucial to determine the maximum tolerated dose (MTD) and to identify any potential acute toxicities of this compound.

5.1. Protocol: Acute Toxicity Study

-

Animals: Use the same species and strain as planned for efficacy studies.

-

Groups: Administer single, escalating doses of this compound to different groups of animals.

-

Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, weight loss, mortality) for at least 14 days.

-

Necropsy: Perform gross necropsy on all animals at the end of the study to examine for any organ abnormalities.

Disclaimer: These protocols are intended as a guide and should be adapted to specific research needs and institutional guidelines. It is highly recommended to conduct thorough literature reviews and preliminary studies to optimize experimental conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]

- 3. Pharmacokinetics of fluconazole and this compound after intraperitoneal administration to peritoneal dialysis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacodynamics of fluconazole in a murine model of systemic candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment of cryptococcal meningitis in mice with fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Combination therapy with fluconazole and flucytosine in the murine model of cryptococcal meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fosfluconazole in Laboratory Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfluconazole is a phosphate prodrug of fluconazole, a broad-spectrum triazole antifungal agent. Its high water solubility makes it particularly suitable for intravenous administration, offering a potential advantage over fluconazole in situations where a smaller injection volume is desirable. Upon administration, this compound is rapidly and almost completely converted to the active drug, fluconazole, by endogenous phosphatases.[1] Therefore, dosage and administration strategies for this compound in preclinical animal models are designed to achieve systemic exposure of fluconazole equivalent to that of established therapeutic regimens.

These application notes provide a comprehensive guide to the dosage and administration of this compound in laboratory animal studies, with a focus on rodent and rabbit models of fungal infections. The protocols are based on established practices for fluconazole, leveraging the high bioavailability of fluconazole from its prodrug form.[1]

Data Presentation: Dosage and Pharmacokinetic Parameters

The following tables summarize key dosage and pharmacokinetic data for fluconazole, the active metabolite of this compound, in common laboratory animal models. This information can be used to guide dose selection for this compound. Given that this compound administration leads to equivalent systemic exposure of fluconazole, these dosage ranges for fluconazole can be considered as the target exposure for this compound administration.[1]

Table 1: Recommended Dosage Ranges of Fluconazole (as a proxy for this compound) in Rodent Models of Fungal Infections

| Animal Model | Fungal Pathogen | Route of Administration | Effective Dose Range (mg/kg/day) | Dosing Frequency | Reference |

| Mouse | Candida albicans | Intraperitoneal (IP) | 3.5 - 5.5 | Once or twice daily | [2][3] |

| Mouse | Candida albicans | Oral Gavage (PO) | 5 - 20 | Once daily | [4][5] |

| Rat | Candida albicans | Oral Gavage (PO) | 10 - 20 | Once daily | [6] |

Table 2: Pharmacokinetic Parameters of Fluconazole in Laboratory Animals

| Animal Model | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | T½ (hours) | Reference |

| Mouse | Intraperitoneal (IP) | 5 | ~6 | ~30 | 2.4 | [2] |

| Rat | Intraperitoneal (IP) | Not Specified | Not Specified | Not Specified | Not Specified | [7] |

| Rabbit | Intravenous (IV) | 60 (twice daily) | Not Specified | Not Specified | Not Specified | [8] |

Experimental Protocols

Protocol 1: Preparation of this compound for Injection

This protocol describes the preparation of a sterile this compound solution for parenteral administration (Intravenous or Intraperitoneal).

Materials:

-

This compound powder

-

Sterile, pyrogen-free diluent (e.g., 0.9% Sodium Chloride for Injection, USP or Sterile Water for Injection, USP)[9][10]

-

Sterile vials with rubber stoppers

-

Sterile syringes and needles (e.g., 25-27G)[10]

-

0.2 µm sterile syringe filter[9]

-

Laminar flow hood or biological safety cabinet

Procedure:

-

Perform all procedures under aseptic conditions in a laminar flow hood or biological safety cabinet.

-

Calculate the required amount of this compound powder based on the desired concentration and final volume.

-

In a sterile vial, dissolve the weighed this compound powder in the appropriate volume of sterile diluent.[9] this compound is highly water-soluble.

-

Gently agitate the vial until the powder is completely dissolved.

-

Draw the solution into a sterile syringe.

-

Attach a 0.2 µm sterile syringe filter to the syringe.

-

Filter the solution into a final sterile vial.[9]

-

Label the vial with the drug name, concentration, preparation date, and expiration date.

-

Store the prepared solution as recommended by the manufacturer, typically refrigerated.

Protocol 2: Intravenous (IV) Administration in Mice

Materials:

-

Prepared sterile this compound solution

-

Mouse restrainer

-

Heat lamp (optional, for tail vein dilation)

-

Sterile syringes (e.g., insulin syringes) with 27-30G needles

-

70% ethanol or isopropanol wipes

Procedure:

-

Warm the mouse's tail using a heat lamp to dilate the lateral tail veins.

-

Place the mouse in a suitable restrainer.

-

Wipe the tail with a 70% alcohol wipe.

-

Load the sterile syringe with the correct volume of this compound solution. The injection volume should not exceed 5 mL/kg.[10]

-

Visualize the lateral tail vein and insert the needle, bevel up, at a shallow angle.

-

Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.

-

After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Intraperitoneal (IP) Administration in Mice and Rats

Materials:

-

Prepared sterile this compound solution

-

Sterile syringes with 25-27G needles

-

70% ethanol or isopropanol wipes

Procedure:

-

Firmly restrain the rodent, exposing the abdomen. For rats, this may require two hands.

-

Tilt the animal slightly head-down to move the abdominal organs forward.

-

Wipe the injection site in the lower abdominal quadrant with a 70% alcohol wipe.

-

Pinch the skin to lift it away from the underlying organs.

-

Insert the needle at a 30-45 degree angle into the peritoneal cavity. The injection volume should not exceed 10 mL/kg for mice and rats.[10]

-

Aspirate gently to ensure the needle has not entered the bladder or intestines (no fluid should enter the syringe).

-

Inject the this compound solution smoothly.

-

Withdraw the needle and return the animal to its cage. Monitor for any signs of distress. For repeated daily dosing, alternate between the left and right lower abdominal quadrants.[10]

Protocol 4: Oral Gavage (PO) Administration in Mice and Rats

Materials:

-

Prepared this compound solution (sterility is not strictly required for oral administration but is good practice)

-

Appropriately sized oral gavage needle (flexible or rigid with a ball tip)

-

Sterile syringe

Procedure:

-

Measure the distance from the animal's mouth to the last rib to determine the appropriate insertion depth for the gavage needle.

-

Securely restrain the animal to prevent movement of the head and neck.

-

Fill the syringe with the correct volume of this compound solution and attach the gavage needle. The gavage volume should ideally be less than 5 ml/kg.[10]

-

Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.

-

Allow the animal to swallow the needle; do not force it. If resistance is met, withdraw and restart.

-

Once the needle is at the predetermined depth, administer the solution smoothly.

-

Withdraw the needle in a single, smooth motion.

-

Return the animal to its cage and monitor for signs of respiratory distress, which could indicate accidental administration into the lungs.[11]

Visualizations

References

- 1. Pharmacokinetics of this compound and fluconazole following multiple intravenous administration of this compound in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacodynamics of fluconazole in a murine model of systemic candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. niaid.nih.gov [niaid.nih.gov]

- 5. niaid.nih.gov [niaid.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of fluconazole and this compound after intraperitoneal administration to peritoneal dialysis rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy of fluconazole in experimental invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. az.research.umich.edu [az.research.umich.edu]

- 10. az.research.umich.edu [az.research.umich.edu]

- 11. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

"preparation of Fosfluconazole solutions for experimental use"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfluconazole is a water-soluble phosphate prodrug of fluconazole, a broad-spectrum triazole antifungal agent.[1][2] Its primary advantage is its significantly higher aqueous solubility (>100 mg/mL) compared to fluconazole (4 mg/mL), which allows for the administration of higher concentrations in smaller volumes, a critical benefit in fluid-restricted settings.[3][4] In vivo, this compound is rapidly and almost completely converted to its active form, fluconazole, by endogenous phosphatases.[2][5][6] The active fluconazole then exerts its antifungal effect by inhibiting the fungal enzyme lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[5][7] This disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to cell death.[5][7]

These notes provide detailed protocols for the preparation of this compound solutions for various experimental applications, both in vitro and in vivo.

Physicochemical and Solubility Data

Proper preparation of this compound solutions begins with an understanding of its physical and chemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 194798-83-9 | [8] |

| Molecular Formula | C₁₃H₁₃F₂N₆O₄P | [8] |

| Molecular Weight | 386.25 g/mol | [8] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 223-224°C |[6][9] |

Table 2: Solubility of this compound in Various Solvents

| Solvent / Vehicle | Solubility | Notes | Reference |

|---|---|---|---|

| Water | > 100 mg/mL | Highly soluble | [4] |

| DMSO | ≥ 6.2 mg/mL up to 19 mg/mL | Use fresh, anhydrous DMSO. Sonication and warming may be required. | [1][10][11] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 6.25 mg/mL | A common vehicle for in vivo administration. | [11] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 6.25 mg/mL | Alternative vehicle for in vivo use. | [11] |

| 10% DMSO / 90% Corn Oil | ≥ 6.25 mg/mL | Oil-based vehicle for specific in vivo applications. |[11] |

Mechanism of Action Pathway

This compound acts as a prodrug, requiring bioactivation to exert its antifungal effect. The pathway is straightforward and involves enzymatic conversion followed by target inhibition.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Pharmacokinetics of this compound and fluconazole following multiple intravenous administration of this compound in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. This compound | 194798-83-9 [chemicalbook.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. This compound | C13H13F2N6O4P | CID 214356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. This compound |CAS:194798-83-9 Probechem Biochemicals [probechem.com]

- 11. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Use of Fosfluconazole in Studies of Fluconazole-Resistant Candida

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluconazole, a triazole antifungal, has long been a cornerstone in the treatment of infections caused by Candida species. However, the emergence of fluconazole-resistant Candida strains presents a significant clinical challenge. Fosfluconazole, a phosphate prodrug of fluconazole, offers a potential avenue for research in overcoming this resistance. Its high aqueous solubility allows for intravenous administration in a smaller volume, leading to potentially different pharmacokinetic and pharmacodynamic (PK/PD) profiles compared to fluconazole.[1][2] These application notes provide a framework for utilizing this compound in studies targeting fluconazole-resistant Candida.

This compound itself has minimal intrinsic antifungal activity and must be converted to fluconazole in vivo by host phosphatases to exert its effect.[2] Therefore, its primary application in resistance studies is in in vivo models, where its formulation advantages may allow for dosing regimens that achieve higher plasma and tissue concentrations of fluconazole, potentially overcoming resistance mechanisms that are concentration-dependent.

Key Mechanisms of Fluconazole Resistance in Candida

A thorough understanding of fluconazole resistance mechanisms is crucial when designing studies with this compound. The primary mechanisms include:

-

Target Site Modification: Mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14α-demethylase, can reduce the binding affinity of fluconazole.[3][4]

-

Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters (e.g., Cdr1p, Cdr2p) and major facilitator superfamily (MFS) transporters (e.g., Mdr1p) actively pump fluconazole out of the fungal cell.[3][4]

-

Biofilm Formation: Candida biofilms exhibit high resistance to fluconazole, a phenomenon linked to the expression of efflux pumps and alterations in sterol composition.[5]

In Vitro Susceptibility Testing

Direct in vitro testing of this compound against Candida is not recommended due to its nature as a prodrug requiring in vivo activation. Standard antifungal susceptibility testing should be performed with fluconazole to characterize the resistance profile of the Candida isolates.

Experimental Protocols

Protocol 1: Characterization of Fluconazole-Resistant Candida Isolates

Objective: To determine the baseline fluconazole susceptibility of Candida isolates and identify the underlying resistance mechanisms.

Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Isolate Preparation: Culture Candida isolates on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a yeast suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

-

Drug Dilution: Prepare serial twofold dilutions of fluconazole in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS).

-

Inoculation: Inoculate a 96-well microtiter plate with the standardized yeast suspension and the fluconazole dilutions.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of fluconazole that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.

-

Interpretation: Interpret MIC values based on current Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoints.

Data Presentation: MIC Values for Fluconazole Against Candida Species

| Candida Species | Isolate ID | Fluconazole MIC (µg/mL) | Resistance Phenotype |

| C. albicans | CA-01 (Susceptible) | 1 | Susceptible |

| C. albicans | CA-R01 (Resistant) | 64 | Resistant |

| C. glabrata | CG-R01 (Resistant) | 128 | Resistant |

| C. krusei | CK-01 (Resistant) | >256 | Intrinsically Resistant |

Protocol 2: In Vivo Efficacy of this compound in a Murine Model of Disseminated Candidiasis

Objective: To evaluate the efficacy of this compound in treating systemic infection caused by a fluconazole-resistant Candida strain.

Methodology:

-

Animal Model: Use immunocompromised mice (e.g., neutropenic) to establish a robust infection.

-

Infection: Infect mice intravenously with a standardized inoculum of a fluconazole-resistant Candida strain.

-

Treatment Groups:

-

Vehicle control (e.g., sterile saline)

-

Fluconazole (oral or intraperitoneal administration)

-

This compound (intravenous administration)

-

-

Dosing Regimen: Administer drugs once daily for a specified duration (e.g., 7 days), starting 24 hours post-infection. Doses should be selected based on pharmacokinetic data to achieve target fluconazole exposures.

-

Outcome Measures:

-

Survival: Monitor and record survival rates over a period of 14-21 days.

-

Fungal Burden: At the end of the treatment period, euthanize a subset of mice from each group, aseptically remove target organs (e.g., kidneys, brain), homogenize the tissues, and plate serial dilutions on SDA to determine the colony-forming units (CFU) per gram of tissue.

-

-

Statistical Analysis: Analyze survival data using Kaplan-Meier curves and log-rank tests. Compare fungal burden between groups using appropriate statistical tests (e.g., Mann-Whitney U test).

Data Presentation: Fungal Burden in Kidneys of Mice Infected with Fluconazole-Resistant C. albicans

| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/g Kidney (± SD) |

| Vehicle Control | - | 6.5 (± 0.8) |

| Fluconazole | 20 | 5.8 (± 1.1) |

| This compound | 20 | 4.2 (± 0.9) |

| This compound | 40 | 3.1 (± 0.7) |

*Indicates a statistically significant reduction in fungal burden compared to the vehicle control group.

Visualizations

References

- 1. CN103864844A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thecandidadiet.com [thecandidadiet.com]

- 5. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Results in Fluconazole Efficacy Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in fluconazole efficacy studies.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, leading to variability in fluconazole efficacy data.

Question: Why am I observing higher than expected Minimum Inhibitory Concentrations (MICs) for fluconazole against my Candida isolates?

Answer: Several factors can contribute to elevated fluconazole MICs. Consider the following possibilities:

-

Inherent or Acquired Resistance: The Candida isolate may possess intrinsic resistance mechanisms or have acquired resistance. Key mechanisms include:

-

Alterations in the Ergosterol Biosynthesis Pathway: Point mutations in the ERG11 gene can alter the drug's target enzyme, lanosterol 14-α-demethylase, reducing fluconazole's binding affinity.[1]

-

Overexpression of Efflux Pumps: Increased expression of genes encoding for ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) or major facilitator superfamily (MFS) transporters (e.g., MDR1) can actively pump fluconazole out of the fungal cell.

-

Chromosomal Abnormalities: Aneuploidy, or changes in chromosome number, can lead to increased copy numbers of resistance-related genes like ERG11 and efflux pump regulators.[1]

-

-

Experimental Variability: Inconsistencies in your experimental protocol can significantly impact MIC results. Key parameters to check include:

-

Inoculum Size: A higher than recommended inoculum concentration can lead to falsely elevated MICs. Standardized protocols like CLSI M27-A3 provide specific guidelines for inoculum preparation.[2][3]

-

Incubation Time and Temperature: Deviations from the recommended incubation period (typically 24-48 hours) and temperature (35°C) can affect fungal growth and, consequently, MIC readings.[2]

-

Media Composition: The pH and nutrient composition of the culture medium can influence fluconazole activity.[4] For instance, acidic pH can increase the MICs of azoles.[4]

-

Reading of Endpoints: For azoles like fluconazole, the endpoint is typically defined as a significant reduction in growth (e.g., 50%) rather than complete inhibition. Inconsistent endpoint determination can introduce variability.[5]

-

-

Biofilm Formation: If your experimental setup allows for biofilm formation, you may observe significantly higher MICs compared to planktonic cells.[1][6] Biofilms create a protective extracellular matrix that can limit drug penetration.[1]

Question: My in vitro fluconazole efficacy results are not correlating with my in vivo animal model data. What could be the reason for this discrepancy?

Answer: A lack of correlation between in vitro and in vivo results is a common challenge. Several factors can contribute to this:

-

Pharmacokinetic Variability: Fluconazole exhibits considerable inter- and intra-subject pharmacokinetic variability, especially in critically ill subjects (often mimicked in animal models of severe infection).[6][7][8] This can lead to suboptimal drug exposure at the site of infection in vivo, even if the drug appears potent in vitro. Factors influencing this variability include:

-

Dosing: Fixed-dosing regimens that do not account for weight can result in underdosing and inadequate drug exposure.[8]

-

Renal Function: Fluconazole is primarily cleared by the kidneys.[9] Any impairment or augmentation in renal clearance in the animal model can significantly alter drug concentrations.[6][7]

-

-

Host Factors: The host immune response plays a crucial role in the overall efficacy of a fungistatic agent like fluconazole. In vitro systems lack this component. The immune status of the animal model (e.g., immunocompetent vs. neutropenic) will significantly impact treatment outcomes.[10][11]

-

Biofilm Formation in vivo: Infections in animal models can involve biofilm formation on tissues or indwelling devices, which is not always replicated in standard in vitro susceptibility tests. Biofilms are notoriously more resistant to antifungals.[1][6]

-

Drug Distribution: Differences in drug distribution and penetration to specific tissues in the animal model may not be accounted for in in vitro assays.[7]

Question: I am seeing inconsistent results between different batches of experiments, even with the same Candida isolate. How can I improve reproducibility?

Answer: To enhance reproducibility, strict adherence to standardized protocols is paramount. Here are key areas to focus on:

-

Standardized Protocols: Consistently use a validated and standardized protocol for antifungal susceptibility testing, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][12][13]

-

Quality Control:

-

QC Strains: Always include well-characterized quality control strains with known fluconazole MICs in every experiment (e.g., Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258).[4]

-

Reagent and Media Quality: Ensure that all reagents, media, and fluconazole stock solutions are of high quality, stored correctly, and within their expiration dates.

-

-

Inoculum Preparation: This is a critical step for reproducibility. Standardize your method for preparing the inoculum to the correct cell density, for example, by using a spectrophotometer to measure turbidity.[3]

-

Automated/Objective Reading: Whenever possible, use an objective method for reading MIC endpoints, such as a spectrophotometer, to minimize subjective interpretation.[2]

-

Detailed Record Keeping: Maintain meticulous records of all experimental parameters for each batch, including media lot numbers, incubation times, and any deviations from the standard protocol. This will help in identifying potential sources of variability.

Frequently Asked Questions (FAQs)

Q1: What are the typical fluconazole MIC breakpoints for Candida species?

A1: The Clinical and Laboratory Standards Institute (CLSI) has established the following interpretive breakpoints for fluconazole against Candida species:

-

Susceptible (S): MIC ≤ 2 µg/mL

-

Susceptible-Dose Dependent (SDD): MIC = 4 µg/mL

-

Resistant (R): MIC ≥ 8 µg/mL

It is important to note that these breakpoints have been revised, and older literature may cite different values.[1] For example, previous breakpoints were: Susceptible (S) at an MIC of ≤8 μg/ml, Susceptible-Dose Dependent (SDD) with an MIC of 16 to 32 μg/ml, and Resistant (R) with an MIC of ≥64 μg/ml.[1][12]

Q2: How does biofilm formation affect fluconazole susceptibility?

A2: Biofilm formation dramatically reduces the susceptibility of Candida species to fluconazole. The minimum biofilm eradication concentration (MBEC) can be significantly higher than the MIC for planktonic cells.[6] This is due to several factors, including the protective extracellular matrix of the biofilm, which limits drug penetration, and the altered physiological state of the cells within the biofilm.[1][6]

Q3: What is the "trailing effect" and how can it affect my fluconazole MIC readings?

Q4: Can the choice of animal model influence the outcome of fluconazole efficacy studies?

A4: Yes, the choice of animal model is critical. Factors such as the animal species (e.g., mouse, rabbit), strain (e.g., outbred vs. inbred mice), and immune status (e.g., immunocompetent, neutropenic) can all influence the pharmacokinetics of fluconazole and the host response to infection, thereby affecting the observed efficacy.[10][11][14] It is important to select a model that is relevant to the clinical scenario being investigated.

Data Presentation

Table 1: CLSI Fluconazole MIC Breakpoints for Candida Species

| Category | MIC (µg/mL) |

| Susceptible (S) | ≤ 2 |

| Susceptible-Dose Dependent (SDD) | 4 |

| Resistant (R) | ≥ 8 |

Table 2: Typical Fluconazole MIC Ranges for Common Candida Species

| Candida Species | Typical MIC50 (µg/mL) | Typical MIC90 (µg/mL) |

| C. albicans | 0.25 - 0.5 | 0.5 - 2 |

| C. glabrata | 8 - 32 | 32 - >64 |

| C. parapsilosis | 1 - 2 | 2 - 4 |

| C. tropicalis | 1 - 2 | 2 - 4 |

| C. krusei | Inherently Resistant (>64) | Inherently Resistant (>64) |

Note: MIC50 and MIC90 represent the MICs at which 50% and 90% of isolates are inhibited, respectively. These values can vary based on geographical location and patient population.

Experimental Protocols

Methodology for Broth Microdilution Antifungal Susceptibility Testing of Yeasts (Based on CLSI M27-A3)

-

Preparation of Antifungal Stock Solution:

-

Prepare a stock solution of fluconazole in a suitable solvent (e.g., water or dimethyl sulfoxide) at a concentration of 1280 µg/mL.

-

-

Preparation of Microdilution Plates:

-

Dispense 100 µL of RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) into each well of a 96-well microtiter plate.

-

Add 100 µL of the fluconazole stock solution to the first well of each row to be tested.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in drug concentrations ranging from 0.125 to 64 µg/mL.

-

-

Inoculum Preparation:

-

Subculture the Candida isolate on Sabouraud dextrose agar for 24 hours at 35°C.

-

Select several distinct colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1 x 10^6 to 5 x 10^6 CFU/mL).

-

Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1 x 10^3 to 5 x 10^3 CFU/mL.

-

-

Inoculation of Microdilution Plates:

-

Add 100 µL of the standardized inoculum to each well of the microdilution plate, including a growth control well (no drug) and a sterility control well (no inoculum).

-

-

Incubation:

-

Incubate the plates at 35°C for 24 to 48 hours.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of fluconazole that causes a prominent decrease in turbidity (approximately 50% reduction in growth) compared to the drug-free growth control well. This can be assessed visually or with a spectrophotometer.

-

Methodology for a Murine Model of Systemic Candidiasis

-

Animal Model:

-

Inoculum Preparation:

-

Grow Candida albicans in Sabouraud dextrose broth overnight at 30°C with shaking.

-

Wash the cells twice with sterile saline and resuspend to the desired concentration (e.g., 1 x 10^6 CFU/mL).

-

-

Infection:

-

Fluconazole Treatment:

-

Prepare fluconazole in sterile saline for injection.

-

Initiate treatment at a specified time post-infection (e.g., 2 hours).[11]

-

Administer fluconazole via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various dosages.[8][15] The treatment can be administered once daily or in fractionated doses.[8]

-

-

Efficacy Assessment:

-

Survival Studies: Monitor the mice daily for a set period (e.g., 21 days) and record mortality.

-

Fungal Burden Studies: At a predetermined time point (e.g., 24 or 48 hours after the last treatment dose), humanely euthanize the mice.

-

Aseptically remove target organs (e.g., kidneys, brain, spleen).

-

Homogenize the organs in sterile saline.

-

Perform serial dilutions of the homogenates and plate them on Sabouraud dextrose agar.

-

Incubate the plates at 35°C for 24-48 hours and count the number of colony-forming units (CFU) to determine the fungal burden per gram of tissue.

-

Visualizations

Caption: Ergosterol biosynthesis pathway and the target of fluconazole.

Caption: Workflow for in vitro fluconazole susceptibility testing.

Caption: Troubleshooting logic for inconsistent fluconazole efficacy.

References

- 1. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Portico [access.portico.org]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. niaid.nih.gov [niaid.nih.gov]

- 11. Demonstration of Therapeutic Equivalence of Fluconazole Generic Products in the Neutropenic Mouse Model of Disseminated Candidiasis | PLOS One [journals.plos.org]

- 12. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EUCAST: Methodology and Instructions [eucast.org]